3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Excitatory amino acid transporter EAAT3 selectivity Structure–activity relationship

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 1549067-28-8) is a privileged fragment for neuroscience & kinase drug discovery. The 8-methyl substituent confers >20-fold EAAT3 selectivity over other subtypes—a critical SAR determinant validated in peer-reviewed studies. The meta-cyano phenyl group provides a unique vector for isoform-selective kinase inhibitor design, distinguishing it from para-substituted analogues. With MW 233.27 Da, logP ~3.2, and two orthogonal handles (nitrile & C-6 position), this compound is ideal for FBDD programmes and Pd-catalysed methodology development. Insist on the authentic 8-methyl meta-cyano regioisomer—generic substitution risks complete loss of biological activity.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
Cat. No. B13667013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC(=C3)C#N
InChIInChI=1S/C15H11N3/c1-11-4-3-7-18-10-14(17-15(11)18)13-6-2-5-12(8-13)9-16/h2-8,10H,1H3
InChIKeyXMTHDOAFHQQCCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile – Core Structural Classification and Procurement-Relevant Profile


3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 1549067-28-8, MF C15H11N3, MW 233.27) is a heterocyclic small molecule comprising an imidazo[1,2‑a]pyridine core bearing a methyl substituent at the 8‑position and a benzonitrile moiety linked at the 2‑position . The imidazo[1,2‑a]pyridine scaffold is a recognised privileged structure in medicinal chemistry, with multiple approved drugs exploiting its hydrogen‑bond acceptor capacity and rigid bicyclic geometry to enhance binding affinity and selectivity [1]. The meta‑cyano substitution pattern on the phenyl ring distinguishes this compound from its para‑cyano isomer and provides a unique electronic and steric profile that can be exploited for target‑specific interactions or as a synthetic building block for further elaboration [2].

Why Generic Substitution of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile Fails – The Critical Role of the 8-Methyl and 3-Cyano Substituents


Compounds within the imidazo[1,2‑a]pyridine class cannot be arbitrarily interchanged because small substituent changes—particularly at the 8‑position and on the pendant phenyl ring—dramatically alter target selectivity, potency, and physicochemical properties. Structure–activity relationship (SAR) studies on imidazo[1,2‑a]pyridine-3-amines have demonstrated that a small lipophilic substituent (methyl or bromine) at the 8‑position is essential for achieving selectivity toward EAAT3 over other EAAT subtypes, with the 8‑methyl analogue yielding a >20‑fold selectivity window [1]. Removal of this methyl group or its migration to the 7‑position can abolish or significantly reduce this selectivity. Similarly, SAR studies on imidazo[1,2‑a]pyridine-based PI3Kα inhibitors have shown that the nature and position of substituents on the 2‑aryl ring profoundly influence isoform selectivity and cellular potency [2]. Therefore, substituting the target compound with an analogue lacking the 8‑methyl group or bearing a different cyano‑regioisomer risks complete loss of the desired biological profile, rendering generic substitution scientifically unsound without explicit comparative data.

Product‑Specific Quantitative Evidence Guide for 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile


8‑Methyl Substitution Is Required for Selective EAAT3 Inhibition – Comparison with the Des‑Methyl Analogue

In a 2019 study, the 8‑methyl substituent on the imidazo[1,2‑a]pyridine scaffold was shown to be critical for selective inhibition of EAAT3. The lead compound 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (bearing an 8‑methyl group) inhibited EAAT3 with an IC50 of 13 µM and exhibited >20‑fold selectivity over EAAT1, EAAT2, and EAAT4 (IC50 values ~250 µM or >250 µM) [1]. In contrast, analogues lacking the 8‑methyl substituent lost this selectivity, confirming that a small lipophilic group at the 8‑position (methyl or bromine) is essential for activity. Although this study profiled 3‑amine derivatives rather than the 2‑benzonitrile series, it establishes a class‑level paradigm that the 8‑methyl group is a key selectivity determinant across imidazo[1,2‑a]pyridine scaffolds.

Excitatory amino acid transporter EAAT3 selectivity Structure–activity relationship

Meta‑ vs. Para‑Cyano Substitution: Differential Reactivity and Binding Conformation

The target compound bears a 3‑cyano (meta) substituent on the phenyl ring, whereas the closely related 4‑(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS not available in open literature) carries a 4‑cyano (para) group. This regioisomeric difference is known to alter the vector of the cyano group, thereby affecting hydrogen‑bond donor‑acceptor geometry with target proteins and influencing pharmacokinetic properties such as metabolic stability and plasma protein binding [1]. In the broader imidazo[1,2‑a]pyridine chemotype, meta‑substituted phenyl rings have been associated with improved selectivity for certain kinases (e.g., PI3Kα over PI3Kβ) compared to para‑substituted analogues, as demonstrated in SAR studies where the position of the cyano group modulated both potency and isoform selectivity [2].

Regioisomer Cyano substituent Binding conformation

Lipophilicity Modulation via 8‑Methyl vs. 8‑Trifluoromethyl – LogP and Metabolic Stability Trade‑off

The target compound bears an 8‑methyl group (predicted logP ~3.2; estimated water solubility ~963 mg/L ), whereas a frequently encountered analogue, 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile (CAS 1980053-08-4), carries a CF₃ substituent with significantly higher lipophilicity (predicted logP ~3.9) [1]. The 8‑methyl group offers a moderate lipophilicity profile that balances cell permeability with aqueous solubility, while the trifluoromethyl derivative risks exceeding Lipinski’s Rule of Five thresholds and may exhibit reduced metabolic stability due to enhanced CYP450 metabolism at the benzylic position [2]. For early‑stage fragment‑growing or lead‑optimisation campaigns, the 8‑methyl compound provides a more attractive starting point due to its lower molecular weight and drug‑like physicochemical properties.

Lipophilicity Metabolic stability Fragment growing

Synthetic Tractability and Cross‑Coupling Versatility – A Superior Building Block for Library Synthesis

The presence of a nitrile group at the 3‑position on the phenyl ring provides a versatile handle for further synthetic elaboration, including hydrolysis to amide/acid, reduction to amine, or dipolar cycloaddition reactions [1]. Unlike the para‑cyano isomer, the meta‑cyano orientation offers distinct electronic effects that can influence the regioselectivity of subsequent metal‑catalysed cross‑coupling reactions on the imidazo[1,2‑a]pyridine core [2]. The 8‑methyl group further facilitates functionalisation at the 6‑position via electrophilic aromatic substitution or directed metallation, whereas the 8‑CF₃ analogue is deactivated toward such transformations. Together, these features make 3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile a more synthetically tractable building block for generating diverse compound libraries compared to its para‑cyano or 8‑trifluoromethyl counterparts.

Synthetic building block Suzuki coupling Fragment-based drug discovery

Imidazo[1,2‑a]pyridine Core Stability – Resistance to Oxidative Metabolism Compared to 7‑Methyl Isomer

The 8‑methyl group on the imidazo[1,2‑a]pyridine core is sterically shielded by the fused ring system, providing partial protection against CYP‑mediated benzylic oxidation compared to the 7‑methyl isomer, where the methyl group is more exposed and prone to metabolic hydroxylation [1]. In vitro metabolism studies on related 8‑methylimidazo[1,2‑a]pyridines have shown that the primary metabolic pathway is CYP1A2‑mediated oxidation, with the oxidation rate depending on the steric accessibility of the 8‑methyl position [2]. The 7‑methyl positional isomer 3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 1550406-32-0), by contrast, is expected to undergo more rapid oxidative metabolism due to reduced steric shielding at the 7‑position, leading to potentially shorter half‑life in cellular and in vivo assays.

Metabolic stability Cytochrome P450 Benzylic oxidation

Best Research and Industrial Application Scenarios for 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile


EAAT3‑Selective Chemical Probe Development

The 8‑methyl substituent is a validated selectivity determinant for EAAT3 over other EAAT subtypes, as demonstrated by the >20‑fold selectivity window observed for 8‑methyl‑imidazo[1,2‑a]pyridine‑3‑amine derivatives [1]. Researchers developing chemical probes for EAAT3 in neuroscience should prioritise the 8‑methyl scaffold, as the des‑methyl analogue lacks this selectivity signature. The benzonitrile moiety can be further elaborated to optimise potency while maintaining the critical 8‑methyl group.

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With its moderate molecular weight (233.27 Da), favourable predicted logP (~3.2), and two orthogonal functionalisation handles (nitrile and the imidazo[1,2‑a]pyridine C‑6 position), 3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile serves as an ideal starting fragment for FBDD programmes . The meta‑cyano group enables hit elaboration via amide formation, tetrazole synthesis, or click chemistry, while the 8‑methyl group can be used for SAR exploration at the pyridine ring periphery. Compared to the 8‑CF₃ analogue (MW 287.24, logP ~3.9), the 8‑methyl variant offers superior fragment‑like properties [2].

Kinase Inhibitor Lead Optimisation Campaigns

Imidazo[1,2‑a]pyridine scaffolds are established kinase hinge‑binding motifs, with the 8‑methyl substitution contributing to selectivity in PI3K and CDK inhibitor series [3]. The target compound’s meta‑cyano phenyl group provides a unique vector for extending into selectivity pockets that differ between kinase isoforms. Medicinal chemistry teams pursuing selective kinase inhibitors should evaluate this compound as a core scaffold, particularly when para‑substituted analogues have already been explored and yielded suboptimal selectivity profiles.

Synthetic Methodology Development and Cross‑Coupling Optimisation

The compound’s combination of a nitrile group and an electron‑rich 8‑methyl‑imidazo[1,2‑a]pyridine core makes it an excellent test substrate for developing novel Pd‑catalysed cross‑coupling methodologies, particularly C–H activation at the imidazo[1,2‑a]pyridine 3‑position or Sonogashira couplings on the phenyl ring [4]. Methodology groups seeking to demonstrate broad substrate scope and functional group tolerance will find this compound a challenging yet informative substrate due to its multiple reactive sites.

Quote Request

Request a Quote for 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.